1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea
Description
The compound 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea is a urea-based derivative featuring a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a 1-(2-methoxyethyl)-substituted indole moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity . Indole-containing compounds, such as this molecule, are particularly notable for their diverse bioactivities, including anti-cancer, anti-inflammatory, and anti-viral properties .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-25-10-9-23-12-16(14-5-3-4-6-17(14)23)22-19(24)21-15-11-13(20)7-8-18(15)26-2/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVUIFCMDTVUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general synthetic route can be summarized as follows:
Preparation of 5-chloro-2-methoxyphenyl isocyanate: This intermediate is synthesized by reacting 5-chloro-2-methoxyaniline with phosgene or a phosgene equivalent under anhydrous conditions.
Reaction with 1-(2-methoxyethyl)-1H-indole-3-amine: The isocyanate intermediate is then reacted with 1-(2-methoxyethyl)-1H-indole-3-amine in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, to form the final urea derivative.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy groups, converting them into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage or other reducible functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new urea-based derivatives with potential biological activities.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers explore its mechanism of action and efficacy in various disease models.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the urea linkage and the indole moiety.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Indole Nitrogen
*Calculated based on structural analysis.
Substituent Variations on the Aryl Group
The 5-chloro-2-methoxyphenyl group in the target compound contrasts with other urea derivatives:
- 1-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea () replaces the indole moiety with a 3-chlorophenyl group.
- Compounds in (e.g., 1-(5-chloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea) introduce hydroxymethyl groups, which may improve water solubility but increase susceptibility to metabolic oxidation .
Table 2: Aryl Group Modifications
Structural Analogues with Functional Group Variations
- L525-0313 Screening Compound () replaces the methoxyethyl group with an ethanesulfonyl moiety.
- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide () demonstrates how replacing the urea linkage with an oxoacetamide group abolishes hydrogen-bonding capacity, highlighting the urea’s critical role in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
